molecular formula C18H19ClN4S B2658533 5-(4-Chlorophenyl)-6-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 670270-90-3

5-(4-Chlorophenyl)-6-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B2658533
CAS No.: 670270-90-3
M. Wt: 358.89
InChI Key: NOVNOIHFDMVDNC-UHFFFAOYSA-N
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Description

“5-(4-Chlorophenyl)-6-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine” is a chemical compound with the molecular formula C18H19ClN4S. It belongs to the class of heterocyclic pyrimidine compounds, which are known for their diverse pharmacological properties .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its formula, includes a thieno[2,3-d]pyrimidine core, which is a six-membered heterocyclic compound containing two nitrogen atoms . This core is substituted with various functional groups including a 4-chlorophenyl group, a methyl group, and a 4-methylpiperazin-1-yl group.

Scientific Research Applications

Antimycobacterial Activity

Thieno[2,3-d]pyrimidine derivatives, including structures similar to 5-(4-Chlorophenyl)-6-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine, have shown significant activity against Mycobacterium tuberculosis. Variations in the substitution pattern on the phenyl rings have been explored to enhance antimycobacterial activity, with some derivatives demonstrating better activity than standard treatments like streptomycin and isoniazid M. Biava et al., 2008.

Antimicrobial and Antifungal Properties

Thieno[2,3-d]pyrimidine compounds have also been synthesized for their potential antimicrobial and antifungal activities. These compounds have been evaluated against a variety of Gram-positive and Gram-negative bacteria, showing promising efficacy. The structural modifications, particularly on the pyrimidine core, play a critical role in their bioactivity profile Essam Abdelghani et al., 2017.

Anti-Inflammatory and Analgesic Effects

Several thieno[2,3-d]pyrimidine derivatives have been identified with significant anti-inflammatory and analgesic activities. These activities are comparable to standard drugs such as indomethacin and acetylsalicylic acid, showcasing the therapeutic potential of these compounds in managing pain and inflammation Abdel-Rhman B. A. El-Gazzar et al., 2007.

Anticancer Activity

Thieno[2,3-d]pyrimidine derivatives have been investigated for their anticancer properties, with some compounds showing potent activity against various cancer cell lines. The mechanism often involves inhibition of key pathways associated with cancer cell proliferation and survival, highlighting the potential of these molecules as anticancer agents Yang Li et al., 2021.

Properties

IUPAC Name

5-(4-chlorophenyl)-6-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4S/c1-12-15(13-3-5-14(19)6-4-13)16-17(20-11-21-18(16)24-12)23-9-7-22(2)8-10-23/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVNOIHFDMVDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=CN=C2S1)N3CCN(CC3)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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